molecular formula C19H18ClF3N2O3S B4196289 1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B4196289
M. Wt: 446.9 g/mol
InChI Key: LEOQSWUWWILKFL-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3S/c20-17-9-8-14(11-16(17)19(21,22)23)24-18(26)13-5-4-10-25(12-13)29(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQSWUWWILKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-chloro-3-(trifluoromethyl)aniline

Uniqueness

1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group contributes to its solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 2
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1-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

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